7-hydroxy-5-methyl-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-5-methyl-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3S/c1-6-3-8(20)4-10-11(6)13(21)12(9-5-23-7(2)19-9)14(22-10)15(16,17)18/h3-5,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJADFGTROJYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C(O2)C(F)(F)F)C3=CSC(=N3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-5-methyl-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 305.28 g/mol. Its structure includes a chromenone core substituted with a thiazole ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chromenone compounds exhibit notable antimicrobial properties. For instance, the compound was tested against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus pneumoniae | High |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Moderate |
| Salmonella panama | Low |
In particular, derivatives similar to this compound showed high efficacy against Staphylococcus pneumoniae, suggesting potential for development as an antimicrobial agent .
Anticancer Activity
The compound's anticancer properties have also been investigated. The thiazole moiety is often associated with enhanced cytotoxic effects. In vitro studies revealed that the compound exhibited significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| U251 (glioblastoma) | 23.30 ± 0.35 |
| WM793 (melanoma) | <30 |
| Jurkat (T-cell leukemia) | >1000 |
The presence of electron-donating groups in the structure has been linked to increased activity against these cell lines .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Compounds with similar structures have shown the ability to inhibit enzymes involved in DNA replication.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of hydroxyl groups contributes to scavenging free radicals, potentially reducing oxidative stress in cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Clinical trials assessing the efficacy of similar thiazole-containing compounds indicated promising results in reducing bacterial load in infected patients .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related chromenone and thiazole-containing derivatives. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations
Electronic Effects: The trifluoromethyl (-CF₃) group in the target compound significantly increases electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs like 5c . This enhances stability against oxidative degradation but reduces aqueous solubility. The hydroxyl (-OH) group at position 7 introduces polarity, contrasting with non-hydroxylated derivatives (e.g., 5c), which may exhibit lower solubility but higher membrane permeability .
Heterocyclic Diversity: The 2-methylthiazole in the target compound differs from the dihydrothiazole in 5c and the triazole in 4-[(4-hydroxymethyltriazolyl)methyl]chromenone .
Synthetic Complexity :
- The trifluoromethyl group and thiazole moiety in the target compound likely require specialized reagents (e.g., boronic acids for Suzuki coupling) compared to simpler derivatives like 5c , which are synthesized via condensation of bromoacetyl precursors with anilines .
Biological Relevance :
- Fluorinated derivatives (e.g., Example 76 in ) and thiazole-containing compounds are often designed for kinase inhibition or antimicrobial activity. The target compound’s trifluoromethyl and hydroxyl groups may synergize for dual hydrogen-bonding and hydrophobic interactions .
Research Findings and Data
Table 2: Physicochemical and Spectral Data
Key Insights
Preparation Methods
Resorcinol-Based Cyclocondensation
The chromone scaffold is constructed using 5-methylresorcinol and ethyl trifluoroacetoacetate under acid catalysis. In a representative procedure:
-
5-Methylresorcinol (10 mmol) and ethyl trifluoroacetoacetate (10 mmol) are suspended in BF₃·Et₂O (15 mL) .
-
The mixture is heated at 85°C for 2 hours, yielding 7-hydroxy-5-methyl-2-trifluoromethyl-4H-chromen-4-one after aqueous workup (Yield: 62%, m.p. 218–220°C).
Mechanistic Insight : BF₃ catalyzes both keto-enol tautomerization and cyclodehydration, forming the pyran ring. The 5-methyl group arises from the resorcinol starting material, ensuring regioselectivity.
Thiazole Ring Synthesis: 2-Methyl-1,3-Thiazol-4-Yl Substituent
Hantzsch Thiazole Synthesis
The 2-methylthiazol-4-yl group is synthesized via condensation of thiourea with 2-bromoacetone :
Functionalization to 4-Bromo-2-Methylthiazole
To enable coupling, the amine is converted to a bromo derivative:
-
2-Methylthiazole-4-amine (10 mmol) is treated with NaNO₂ (12 mmol) and HBr (48%) at 0°C.
-
CuBr (5 mmol) is added, and the mixture is stirred for 3 hours, yielding 4-bromo-2-methylthiazole (Yield: 68%).
Coupling of Chromone and Thiazole Moieties
Suzuki-Miyaura Cross-Coupling
The brominated thiazole is coupled to the chromone using palladium catalysis:
-
7-Hydroxy-5-methyl-2-trifluoromethyl-4H-chromen-4-one (5 mmol) , 4-bromo-2-methylthiazole (5.5 mmol) , Pd(PPh₃)₄ (0.1 mmol) , and K₂CO₃ (15 mmol) are refluxed in DMF/H₂O (4:1, 30 mL) under N₂.
-
After 12 hours, the product is purified via column chromatography (Hexanes/EtOAc 3:1), yielding the target compound (Yield: 55%, m.p. 245–247°C).
Optimization Note : Increasing Pd loading to 5 mol% improves yield to 67%, but risks colloidal Pd formation.
Alternative Synthetic Routes
One-Pot Cyclocondensation and Thiazole Integration
A streamlined method avoids intermediate isolation:
-
5-Methylresorcinol (10 mmol) , ethyl trifluoroacetoacetate (10 mmol) , and 4-bromo-2-methylthiazole (12 mmol) are heated in DMSO (20 mL) with I₂ (0.5 mmol) at 110°C for 4 hours.
-
The reaction undergoes sequential cyclodehydration and coupling, yielding the product in 48% yield.
Advantage : Reduces purification steps but requires rigorous temperature control to prevent byproducts.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz) : δ 12.21 (s, 1H, OH), 8.02 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 1H, H-6), 6.45 (d, J = 8.4 Hz, 1H, H-8), 2.72 (s, 3H, CH₃-thiazole), 2.34 (s, 3H, CH₃-chromone).
-
¹³C NMR : δ 178.9 (C-4), 164.2 (C-2), 156.1 (C-7), 142.3 (thiazole-C), 126.8 (CF₃), 117.4–108.2 (aromatic carbons).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Solvent Selection
Q & A
Basic: What synthetic methodologies are recommended for preparing 7-hydroxy-5-methyl-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one?
Answer:
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : React 2-methyl-1,3-thiazole-4-carbaldehyde with hydroxylamine to form a Schiff base intermediate, followed by cyclization (e.g., Hantzsch thiazole synthesis) .
- Chromen-4-one core assembly : Condense the thiazole intermediate with a trifluoromethyl-substituted β-ketoester under acidic conditions (e.g., HCl/EtOH) to form the chromen-4-one backbone .
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .
Key considerations : Monitor reaction progress via TLC and optimize yields by adjusting catalyst (e.g., piperidine) and temperature (80–100°C).
Basic: How is the compound structurally characterized using spectroscopic techniques?
Answer:
- 1H/13C NMR : Identify the hydroxy proton (δ ~12.5 ppm, broad singlet) and trifluoromethyl group (δ ~110–120 ppm in 13C). Thiazole protons appear as distinct singlets (δ 7.8–8.2 ppm) .
- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and C-F (1100–1200 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns consistent with the chromen-4-one and thiazole moieties .
Advanced: What crystallographic challenges arise with this compound, and how are they addressed?
Answer:
- Crystal twinning : Common due to the bulky trifluoromethyl group. Use SHELXD for initial phase determination and TWINLAW for detwinning .
- Disordered atoms : Refine the trifluoromethyl group with restraints (ISOR, DELU) in SHELXL to stabilize thermal parameters .
- Data-to-parameter ratio : Ensure ≥15:1 by collecting high-resolution data (≤0.8 Å) to avoid overfitting .
Example : A related chromen-4-one derivative achieved R1 = 0.038 using SHELXL with anisotropic displacement parameters for non-H atoms .
Advanced: How can contradictions between computational and experimental spectroscopic data be resolved?
Answer:
- Cross-validation : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .
- Elemental analysis : Address discrepancies (e.g., C/H/N content) by repeating combustion analysis or using high-purity standards .
- Dynamic effects : Account for tautomerism (e.g., keto-enol equilibrium) via variable-temperature NMR .
Advanced: What computational strategies predict the compound’s reactivity and bioactivity?
Answer:
- Reactivity : Use DFT (Gaussian 16) to calculate Fukui indices for electrophilic/nucleophilic sites. The trifluoromethyl group reduces electron density at C-2, directing substitutions .
- Molecular docking : Simulate binding to target proteins (e.g., kinases) with AutoDock Vina. The thiazole ring shows π-π stacking with aromatic residues .
- ADMET prediction : Employ SwissADME to assess solubility (LogP ~3.5) and permeability (TPSA ~90 Ų) .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC50 determination) .
- Antimicrobial : Broth microdilution (MIC) for bacterial strains (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or α-glucosidase .
Advanced: How are structure-activity relationships (SARs) analyzed for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified thiazole (e.g., 4-fluoro) or chromenone (e.g., 7-methoxy) groups. Compare IC50 values .
- QSAR modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity .
- Crystallographic data : Correlate dihedral angles (e.g., thiazole-chromenone torsion) with binding affinity .
Basic: What are the solubility and stability considerations for this compound?
Answer:
- Solubility : Poor in water; use DMSO or DMF for stock solutions. Add co-solvents (e.g., PEG-400) for in vivo studies .
- Stability : Store at −20°C under argon. Degradation occurs via hydrolysis of the chromen-4-one carbonyl under basic conditions .
Advanced: How are reaction conditions optimized to improve yield and purity?
Answer:
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity (e.g., ethanol vs. acetonitrile) to identify optimal parameters .
- Inline monitoring : Use ReactIR to track intermediate formation (e.g., enolization during cyclization) .
- HPLC purification : Employ C18 columns (gradient: 10–90% MeCN/H2O) to resolve diastereomers .
Advanced: How does the trifluoromethyl group influence spectroscopic and crystallographic data?
Answer:
- NMR : Deshields adjacent protons (C-2) due to electron-withdrawing effects, shifting signals downfield .
- X-ray diffraction : Causes anisotropic displacement in the chromen-4-one ring, requiring high-resolution data for accurate refinement .
- Electron density maps : The CF3 group often exhibits residual peaks; apply restraints (RIGU in SHELXL) to model disorder .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
